N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,5-dimethylaniline
Description
N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,5-dimethylaniline is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Properties
IUPAC Name |
N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,5-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-8-12(2)10-14(9-11)18-13(3)17-19-15-6-4-5-7-16(15)20-17/h4-10,13,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCSZEVHENTVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C)C2=NC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,5-dimethylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as FeCl3 under aerobic conditions. The reaction is carried out in a solvent like toluene at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzoxazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for amination.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,5-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and optical brighteners.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,5-dimethylaniline involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)ethyl-3,5-dimethylaniline: Similar structure but with a sulfur atom in the heterocyclic ring instead of oxygen.
2-phenyl benzoxazole sulfonamide: Contains a sulfonamide group, offering different biological activities.
Uniqueness
N-[1-(1,3-benzoxazol-2-yl)ethyl]-3,5-dimethylaniline is unique due to its specific substitution pattern and the presence of both benzoxazole and aniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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